Morpholine citrate
Description
Contextualization within Amine and Carboxylate Chemistry
The chemical nature of Morpholine (B109124) citrate (B86180) is best understood by considering the individual contributions of its constituent ions within the broader context of amine and carboxylate chemistry.
Morpholine Chemistry: Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. atamanchemicals.com The nitrogen atom imparts basic and nucleophilic properties, while the ether group influences its polarity and solvent compatibility. wikipedia.org As a secondary amine, morpholine readily undergoes protonation to form the morpholinium cation. atamanchemicals.com This cation can participate in electrostatic interactions and hydrogen bonding, which are fundamental to its role in various chemical and biological systems. The morpholine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.gov
Citrate Chemistry: Citric acid is a tricarboxylic acid, and its conjugate base, citrate, is a polyanionic species. The presence of three carboxylate groups and a hydroxyl group allows citrate to act as an effective chelating agent for a wide range of metal ions. mdpi.com This chelating ability is exploited in various applications, including the synthesis and stabilization of nanoparticles and in coordination chemistry. researchgate.net The multiple hydrogen bond donor and acceptor sites on the citrate anion also enable the formation of extensive hydrogen-bonded networks, which are crucial in crystal engineering and the formation of supramolecular structures. mdpi.com
The combination of the morpholinium cation and the citrate anion in a single compound, Morpholine citrate, therefore presents a unique chemical entity with a rich potential for diverse chemical interactions.
| Property | Morpholine | Citric Acid |
| Chemical Formula | C4H9NO | C6H8O7 |
| Molar Mass | 87.12 g/mol nih.gov | 192.12 g/mol |
| Appearance | Colorless liquid nih.gov | White crystalline solid |
| Key Functional Groups | Secondary amine, Ether atamanchemicals.com | Carboxylic acid, Hydroxyl |
| pKa | 8.33 (for the conjugate acid) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 |
Interdisciplinary Relevance in Chemical Sciences Research
The distinct functionalities of the morpholinium and citrate ions suggest that this compound could be a valuable compound for investigation across multiple disciplines within the chemical sciences.
Catalysis: Morpholine and its derivatives are utilized as catalysts and as components of catalytic systems. univarsolutions.commdpi.com Citrate is widely employed as a stabilizing agent for metal nanoparticles, which are often used as catalysts. researchgate.net The citrate anions can cap the nanoparticle surface, preventing agglomeration and influencing catalytic activity. Research has shown that citrate plating baths containing morpholine borane (B79455) as a reducing agent can be used to prepare nickel-molybdenum-plated copper catalysts for hydrogen generation. mdpi.com This suggests that this compound could be explored as a precursor or a dual-function component in the synthesis of novel catalytic materials, where the morpholinium cation might direct the structure or participate in the reaction mechanism while the citrate anion stabilizes the catalytic species.
Materials Science: Morpholine is a well-known corrosion inhibitor, particularly in steam boiler systems, due to its ability to neutralize acidic species and form a protective film on metal surfaces. silverfernchemical.comnih.gov Citrates are also involved in materials synthesis, for instance, in the preparation of metal-organic frameworks (MOFs) and other coordination polymers. The combination of these properties in this compound could lead to the development of novel functional coatings with enhanced corrosion resistance or other desirable surface properties. Its potential as a building block for new materials is an area ripe for exploration.
Supramolecular Chemistry and Crystal Engineering: The crystal structure of morpholine is characterized by N-H···N hydrogen-bonded chains. researchgate.net Citrate anions are known to form robust hydrogen-bonding networks and act as versatile linkers in the construction of supramolecular assemblies and coordination polymers. mdpi.com The ionic nature of this compound, combined with the hydrogen bonding capabilities of both the morpholinium cation and the citrate anion, makes it an excellent candidate for studies in crystal engineering. The self-assembly of this compound could lead to the formation of novel crystalline architectures with interesting topologies and properties. Research on a silver(I) citrate complex has demonstrated the role of citrate as a ligand in forming supramolecular structures. mdpi.com
| Research Area | Potential Application of this compound |
| Catalysis | Precursor for catalyst synthesis, Stabilizer for catalytic nanoparticles |
| Materials Science | Component for anti-corrosion coatings, Building block for functional materials |
| Supramolecular Chemistry | Formation of novel hydrogen-bonded networks, Building block for coordination polymers |
| Crystal Engineering | Design of new crystalline architectures |
Current Research Gaps and Future Directions
A comprehensive review of the scientific literature reveals that while morpholine and citrate are individually well-studied, there is a significant research gap concerning the dedicated study of this compound as a distinct chemical entity for advanced research applications. The majority of references to "morpholine" and "citrate" in proximity relate to their use as separate components in a reaction mixture, such as a buffer or a plating bath. mdpi.comacs.org
Future Research Directions:
Synthesis and Characterization: A primary focus for future research should be the systematic synthesis, purification, and comprehensive characterization of this compound. This would involve detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine its structure and purity.
Physicochemical Properties: A thorough investigation of the physicochemical properties of this compound is warranted. This includes determining its solubility in various solvents, its thermal stability, and its behavior in solution.
Exploration of Applications: Future studies should explore the potential applications of this compound in the areas highlighted previously:
Catalysis: Investigating its efficacy as a catalyst or catalyst precursor in various organic transformations.
Materials Science: Evaluating its performance as a corrosion inhibitor and its utility in the synthesis of new materials.
Crystal Engineering: Exploring its self-assembly behavior to create novel supramolecular architectures and coordination polymers.
Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the structure, electronic properties, and reactivity of this compound. nih.gov This would provide valuable insights to guide experimental work.
The exploration of this compound presents an opportunity to develop a new, readily accessible chemical tool with the potential for broad impact across various fields of chemical research.
Structure
2D Structure
Properties
CAS No. |
62038-11-3 |
|---|---|
Molecular Formula |
C10H17NO8 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;morpholine |
InChI |
InChI=1S/C6H8O7.C4H9NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3-6-4-2-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5H,1-4H2 |
InChI Key |
MUAWWROODCFBEM-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1COCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Other CAS No. |
62038-11-3 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Morpholine Citrate
Acid-Base Equilibria and Protonation States of Morpholine (B109124) Citrate (B86180) in Solution
Morpholine citrate is the salt formed from the reaction of morpholine, a weak base, and citric acid, a weak triprotic acid. In aqueous solution, it establishes a complex set of equilibria that dictate the pH and the distribution of ionic species.
Morpholine (C₄H₉NO), a cyclic secondary amine, accepts a proton in water to form its conjugate acid, the morpholinium ion (C₄H₉NH⁺O). pearson.com Citric acid (H₃C₆H₅O₇), a tricarboxylic acid, undergoes three successive deprotonation steps. uwaterloo.ca The equilibrium constants governing these reactions at 25°C are fundamental to understanding the nature of this compound in solution.
| Compound | Equilibrium | Constant | Value | Reference |
|---|---|---|---|---|
| Morpholine | C₄H₉NO + H₂O ⇌ C₄H₉NH⁺O + OH⁻ | pKb | 5.6 | pearson.com |
| pKa (conjugate acid) | 8.4 | pearson.com | ||
| Citric Acid | H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ | pKa₁ | 3.14 | uwaterloo.ca |
| H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ | pKa₂ | 4.75 | uwaterloo.ca | |
| HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ | pKa₃ | 6.40 | uwaterloo.ca |
When morpholine and citric acid are combined in a 1:1 molar ratio to form this compound (C₁₀H₁₇NO₈, CAS 62038-11-3), a proton transfer reaction occurs. chemnet.com Given that the pKa of the morpholinium ion (8.4) is significantly higher than the first pKa of citric acid (3.14), the equilibrium strongly favors the protonation of morpholine. The primary species in a 1:1 aqueous solution are the morpholinium cation and the dihydrogen citrate anion (H₂C₆H₅O₇⁻).
The solution effectively becomes a buffer system. The pH is governed by the interplay of the morpholinium/morpholine and the various citrate species equilibria. This buffering capacity is crucial for many of its applications, providing a stable pH environment for chemical reactions.
Complexation Chemistry and Coordination with Metal Ions
The presence of both a nitrogen-donor ligand (morpholine) and a multidentate oxygen-donor ligand (citrate) in the same system creates a rich environment for coordination chemistry with metal ions. While complexes of a pre-formed this compound salt are not extensively documented, the behavior of the individual components in the presence of metal ions provides significant insight into the potential interactions. A system containing a metal ion (Mⁿ⁺), morpholine, and citric acid can result in competition for the metal center or the formation of mixed-ligand complexes.
Morpholine typically coordinates to metal ions as a monodentate ligand through its nitrogen atom. researchgate.net In some cases, it can act as a bidentate ligand, coordinating through both nitrogen and oxygen, particularly in hetero-metallic complexes. researchgate.net Citrate is a versatile chelating agent, capable of binding metal ions through its three carboxylate groups and one hydroxyl group. tandfonline.com The specific coordination mode depends on pH, which dictates the protonation state of the citrate. scienceforecastoa.com For instance, citrate binds Mn(II) tridentately via its α-hydroxyl and both α- and β-carboxylate groups. tandfonline.com
Spectroscopic Probes for Metal-Ligand Interaction Characterization
Several spectroscopic techniques are instrumental in elucidating the structure and bonding within metal complexes involving morpholine and citrate.
Infrared (IR) Spectroscopy : This technique confirms coordination by detecting shifts in the vibrational frequencies of the ligands' functional groups. For citrate, coordination of the carboxylate groups (COO⁻) is evidenced by changes in their asymmetric and symmetric stretching bands, typically found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. psu.edu Coordination of the hydroxyl group is also observable. For morpholine, the formation of a metal-nitrogen (M-N) bond alters the N-H and C-N vibrations. New bands appearing at lower frequencies (e.g., 400-570 cm⁻¹) are often assigned to M-N and metal-oxygen (M-O) vibrations, directly indicating chelation. researchgate.netpsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying complex structures in solution. ¹³C NMR spectroscopy is particularly useful for citrate complexes. The coordination of the citrate's alcoholic carbon to a metal ion causes a noticeable downfield shift (from ~75 ppm to ~80 ppm) of its corresponding signal, confirming the involvement of the hydroxyl group in chelation. psu.edu
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift in ν(COO⁻) bands of citrate | Coordination of carboxylate groups | scienceforecastoa.compsu.edu |
| IR Spectroscopy | New bands in 400-600 cm⁻¹ region | Formation of M-N and M-O bonds | researchgate.net |
| UV-Vis Spectroscopy | Bands in visible region (e.g., 610-650 nm for Cu²⁺) | d-d electronic transitions indicating coordination geometry | nih.goveurjchem.com |
| ¹³C NMR Spectroscopy | Downfield shift of quaternary alcoholic carbon of citrate | Coordination of the hydroxyl group | psu.edu |
Influence on Metal Ion Speciation and Redox Chemistry
The combination of morpholine and citrate in solution significantly influences the speciation, solubility, and redox chemistry of metal ions. This dual-function system acts as both a pH buffer and a chelating agent.
pH Control : Morpholine is widely used to control pH in industrial water systems to mitigate the corrosion of metals like steel. silverfernchemical.comusda.gov By neutralizing acids, it helps maintain an environment where passive, protective oxide layers on metal surfaces are stable.
Chelation and Speciation : Citrate strongly complexes with many metal ions, affecting their bioavailability and reactivity. nih.gov For example, with iron, citrate can form various species depending on pH, from mononuclear complexes like [Fe(Cit)₂]⁵⁻ at basic pH to polynuclear structures at more acidic pH. scienceforecastoa.com This chelation can prevent the precipitation of metal hydroxides by keeping the metal ions in solution.
Redox Modulation : By binding to a metal ion, citrate can alter its redox potential, making it either easier or harder to oxidize or reduce. This is critical in processes like corrosion, where the oxidation of a metal (e.g., Fe⁰ to Fe²⁺) is the key step. The stability of the resulting metal-citrate complex can influence the thermodynamics of this process.
In a this compound system, the pH established by the morpholine/morpholinium buffer directly controls the protonation state of citric acid, which in turn determines its chelating strength and the specific metal-citrate species that form. This interplay allows for fine control over metal ion behavior in solution.
Catalytic Roles and Mechanisms of Action in Organic Transformations
This compound embodies two key functionalities relevant to catalysis: the basic nitrogen atom of morpholine and the acidic protons and coordinating carboxylates of citric acid. This combination enables its participation in several catalytic processes.
Organocatalytic Applications of Protonated Morpholine Species
The protonated form of morpholine, the morpholinium ion, is the key species for its role in Brønsted acid and enamine catalysis.
Enamine Catalysis : Morpholine is a classic secondary amine catalyst that reacts with aldehydes and ketones to form nucleophilic enamine intermediates. frontiersin.orgnih.gov While morpholine-derived enamines are known to be less reactive than those from pyrrolidine (B122466) due to electronic and steric effects, they are still effective in various transformations, such as Michael additions. frontiersin.orgnih.gov
Brønsted Acid Catalysis : The morpholinium ion (pKa ≈ 8.4) can act as a general acid catalyst. It can protonate a substrate, such as the carbonyl oxygen of an aldehyde, to increase its electrophilicity and facilitate nucleophilic attack. mdpi.com
Synergistic Catalysis : The presence of both the amine and a carboxylic acid function within the same system is a powerful motif in organocatalysis. Research on morpholine-based catalysts featuring a carboxylic acid group has shown that the acid plays a crucial role, likely by participating in a key proton transfer step in the reaction mechanism. frontiersin.orgresearchgate.net This synergistic action is inherent to the nature of this compound, where the morpholinium ion can activate an electrophile while the citrate anion can act as a proton shuttle or counterion. For example, an organic salt formed between morpholine and a chiral phosphoric acid has been shown to catalyze transfer hydrogenation reactions via an iminium ion intermediate, highlighting the catalytic potential of such ion pairs. rsc.org
Role in Electroless Plating and Catalyst Preparation
The components of this compound play distinct and important roles in the formulation of electroless plating baths and in the synthesis of heterogeneous catalysts.
Electroless Plating : In electroless nickel (EN) plating, a uniform metallic coating is deposited on a substrate without an external electric current. These baths are complex chemical systems requiring several components.
Citrate as a Complexing Agent : Citric acid and its salts are widely used as complexing (chelating) agents in EN baths. researchgate.netekb.eg They form stable complexes with Ni²⁺ ions, which controls the concentration of free nickel ions. This prevents the spontaneous decomposition of the bath and helps to buffer the solution pH. researchgate.netresearchgate.net However, high concentrations of citrate can sometimes decrease the plating rate. ekb.eg
Morpholine Derivatives as Reducing Agents : While citrate controls the metal ion, morpholine derivatives, particularly morpholine borane (B79455) (C₄H₈ONH·BH₃), are used as effective reducing agents to reduce the Ni²⁺ ions to nickel metal. scribd.comlmaleidykla.ltresearchgate.net
A plating bath containing a nickel salt, a morpholine borane reducing agent, and citrate as a complexing agent represents a system where the components of this compound are central to the process.
| Component Type | Example | Function | Reference |
|---|---|---|---|
| Metal Source | Nickel Sulfate (NiSO₄) | Provides Ni²⁺ ions for deposition | researchgate.netekb.eg |
| Reducing Agent | Sodium Hypophosphite / Morpholine Borane | Reduces Ni²⁺ to Ni metal | ekb.eglmaleidykla.lt |
| Complexing Agent | Sodium Citrate | Controls free Ni²⁺ concentration, buffers pH | researchgate.netlmaleidykla.lt |
| Stabilizer | Thioorganic compounds | Prevents bath decomposition | scribd.com |
Catalyst Preparation : Morpholine is used as an intermediate in the production of rubber accelerators, which are catalysts for vulcanization. irowater.com It has also been used in the synthesis of heterogeneous catalysts, such as mixed copper-nickel catalysts on an alumina (B75360) support for the preparation of morpholine itself. google.com In such preparations, the basicity and solvent properties of morpholine are key. The addition of citrate could further modify these processes by influencing metal precursor solubility and homogeneity through chelation.
Mechanistic Insights into this compound Catalysis
The catalytic activity of this compound arises from the distinct chemical functionalities of its constituent ions: the morpholinium cation and the citrate anion. While research on the specific salt "this compound" as a named catalyst is not widespread, a detailed mechanistic understanding can be constructed by examining studies on morpholinium salts and morpholine/acid systems in catalysis. The salt can operate through several mechanistic pathways, including Brønsted acid catalysis, ion-pairing with anionic catalysts, and participation as a sacrificial electron donor in redox cycles.
In asymmetric organocatalysis, morpholinium salts have been employed in asymmetric counteranion-directed catalysis (ACDC). core.ac.uk In this concept, a reaction proceeds through a cationic intermediate which forms a chiral, enantiomerically pure ion pair with an anion provided by the catalyst. core.ac.ukuni-koeln.de For instance, the morpholinium salt of a chiral phosphoric acid, such as (S)-TRIP, has been used in transfer hydrogenation reactions. core.ac.ukacs.org The mechanism involves the formation of an ion pair between the cationic intermediate of the reaction and the chiral phosphate (B84403) anion, with the achiral morpholinium cation acting as the initial counterion to the catalyst. The intimate ion pairing in a non-polar solvent creates a defined chiral environment that dictates the stereochemical outcome of the reaction.
Furthermore, the morpholinium cation itself can function as a Brønsted acid catalyst. The protonated nitrogen atom (pKa ≈ 8.3-8.7) can activate substrates by protonation, facilitating nucleophilic attack. This is particularly relevant in reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones, where acidic catalysts are required. researchgate.net A study utilizing a morpholinium sulphate salt immobilized on magnetic nanoparticles demonstrated its efficacy as a recyclable, heterogeneous acid catalyst. researchgate.net
The citrate anion can also play a crucial role. Its multiple carboxylate and hydroxyl groups make it an excellent chelating agent for metal ions and a potential participant in catalysis through substrate organization or as a proton shuttle. The combination of these functionalities in this compound suggests its potential as a bifunctional catalyst where the cation activates the electrophile and the anion coordinates to other reactants or stabilizes intermediates.
Table 1: Kinetic Data for Reactions Catalyzed by Morpholine-Based Systems
| Reaction / System | Reactants | Catalyst System | Rate Constant (k) | Conditions | Reference(s) |
| Asymmetric Transfer Hydrogenation | (E)-3-(4-bromophenyl)but-2-enal, Hantzsch ester | Morpholinium salt of (S)-TRIP | Not specified (Full conversion) | Toluene, 23°C | acs.org |
| SNV Reaction | Methyl β-methylthio-α-nitrocinnamate + Morpholine | Morpholine/Buffer | k1 = 16.5 M⁻¹s⁻¹ | 50% DMSO/50% Water, 20°C, pH 8.76 | acs.org |
| Amine-Acid Chloride Reaction | Benzoyl chloride + Morpholine | None (direct reaction) | k₂ = 1.8 x 10⁶ L·mol⁻¹s⁻¹ | Acetonitrile, 25°C | mdpi.com |
| Photobioredox Reduction | Ketoisophorone | XenB / FMN / MOPS | kobs (enzyme stability) increased >20-fold | 100 mM MOPS buffer, pH 7.5, 30°C | rsc.org |
Supramolecular Interactions and Self-Assembly of this compound
The structure of this compound, an ionic salt formed from a cyclic secondary amine and a tricarboxylic acid, provides a rich platform for supramolecular chemistry. The morpholinium cation offers N–H hydrogen bond donors, while the citrate anion presents multiple carboxylate and hydroxyl groups acting as hydrogen bond acceptors and donors. This multifunctionality drives self-assembly into complex architectures through a variety of non-covalent interactions.
Host-Guest Chemistry with Macrocyclic and Cage Systems
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, often a macrocycle or a molecular cage. wikipedia.orgmdpi.com The individual components of this compound have demonstrated the ability to act as guests in such systems.
Research has shown that host compounds with wheel-and-axle geometry can selectively encapsulate morpholine from mixtures of similar-sized cyclic ethers and amines. researchgate.net Single-crystal X-ray diffraction revealed that the host's preference for morpholine is due to its ability to form multiple hydrogen bonds with both adjacent guest and host molecules, a capability not shared by other tested guests like dioxane or pyridine. researchgate.net In another example, a host molecule, 2,2'-bis(hydroxydiphenylmethyl)1,1'-binaphthyl, forms distinct inclusion compounds with morpholine, creating clathrates with defined host-guest stoichiometries. iucr.org These interactions are primarily driven by hydrogen bonds between the hydroxyl groups of the host and the nitrogen and oxygen atoms of the guest morpholine.
The citrate anion can also participate in host-guest chemistry. For example, β-cyclodextrin has been cross-linked with citric acid to form "nanosponges," which are porous materials capable of encapsulating other molecules. researchgate.net While in this case citrate is part of the host structure, its ability to interact with the cyclodextrin (B1172386) cavity is implicit. The encapsulation of anions like citrate within cationic or neutral hosts is often driven by a combination of electrostatic interactions and hydrogen bonding to the carboxylate and hydroxyl groups. psu.edu
Given these precedents, it is highly probable that this compound, or its constituent ions, could be encapsulated by various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. wikipedia.orgnih.gov The binding would be stabilized by a combination of hydrophobic interactions (with the ethylene (B1197577) backbone of morpholine) and specific hydrogen bonds involving the morpholinium N-H groups and the citrate's functional groups.
Table 2: Examples of Morpholine and Citrate in Host-Guest Systems
| Host System | Guest(s) | Host:Guest Ratio | Key Interactions | Findings | Reference(s) |
| 1,4-Bis(diphenylhydroxymethyl)benzene | Morpholine (MOR), Piperidine (B6355638) (PIP), Dioxane (DIO) | 1:2 (Host:Guest) | Hydrogen bonding (Host-Guest, Guest-Guest) | Host shows high affinity for MOR due to extensive H-bonding network. | researchgate.net |
| 2,2'-bis(hydroxydiphenylmethyl)1,1'-binaphthyl | Morpholine, Pyridine, Benzene | Various (e.g., 1:3:2) | Hydrogen bonding, van der Waals | Forms stable, multi-guest clathrates. | iucr.org |
| β-cyclodextrin | Citric Acid (as cross-linker) | N/A (Polymer) | Covalent, Hydrogen bonding | Forms porous nanosponges for encapsulation applications. | researchgate.net |
| Guanidinium-based receptor | Citrate | 1:1 | Electrostatic, Hydrogen bonding | Binds citrate with high affinity in water. | psu.edu |
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering is the design of solid-state structures based on an understanding of intermolecular interactions, with hydrogen bonding being a primary tool. qut.edu.au The salt this compound contains ideal functional groups for the formation of robust and predictable hydrogen-bonded networks. The morpholinium cation possesses two potent hydrogen bond donors (N-H), while the citrate anion offers a hydroxyl donor and numerous carboxylate oxygen acceptors.
Detailed crystallographic studies of various morpholinium salts provide a clear blueprint for the likely interactions in this compound. In the structures of morpholinium salts with phenoxy-acetic acid analogues (which, like citrate, are carboxylates), the primary interaction is the formation of strong N-H···O bonds between the morpholinium cation and the carboxylate group of the anion. nih.gov Often, one of the aminium protons forms a three-center (bifurcated) hydrogen bond with both oxygen atoms of the carboxylate group, creating a characteristic R¹₂(4) graph set motif. nih.gov The second N-H proton then typically forms a bond to a carboxylate oxygen of an adjacent anion, propagating the structure into one-dimensional chains. nih.gov
Similar patterns are observed in other morpholinium salts. In morpholinium hydrogen bromanilate, N-H···O hydrogen bonds link anionic chains into two-dimensional sheets. iucr.org In salts with aminobenzoic acids, a combination of N-H···O (carboxylate) and N-H···O (morpholine ether) interactions, along with amine-carboxylate hydrogen bonds, generates complex 2D layers or 3D networks. qut.edu.au The chair conformation of the morpholinium ring is a consistent feature in these structures.
Based on these examples, the crystal structure of this compound is expected to feature an extensive three-dimensional network. The interactions would be dominated by charge-assisted N-H···O⁻ hydrogen bonds between the morpholinium cation and the citrate carboxylate groups. Additionally, the citrate's hydroxyl group (O-H) would act as a donor, and its ether oxygen could act as a weak acceptor, further extending the network. The multi-dentate nature of the citrate anion allows it to connect multiple morpholinium cations, leading to a stable, three-dimensional supramolecular assembly.
Table 3: Representative Hydrogen Bond Geometries in Morpholinium Carboxylate Salts
| Salt | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| Morpholinium Phenoxyacetate | N1-H1A···O71 | 0.91(2) | 2.15(2) | 2.928(2) | 143(2) | nih.gov |
| N1-H1A···O72 | 0.91(2) | 2.50(2) | 2.969(2) | 111(2) | nih.gov | |
| N1-H1B···O72ⁱ | 0.91(2) | 1.83(2) | 2.735(2) | 173(2) | nih.gov | |
| Morpholinium 3-Aminobenzoate | N4-H4A···O12 | 0.912(11) | 1.93(2) | 2.825(3) | 167(3) | qut.edu.au |
| N4-H4B···O11ⁱⁱ | 0.913(11) | 1.86(2) | 2.766(3) | 170(3) | qut.edu.au | |
| N1-H1A···O12ⁱⁱⁱ | 0.86(3) | 2.30(3) | 3.109(3) | 158(3) | qut.edu.au | |
| N1-H1B···O4ⁱᵛ | 0.86(3) | 2.30(3) | 3.003(3) | 139(3) | qut.edu.au | |
| (Symmetry codes omitted for clarity; data from analogous structures used as models) |
Formation of Supramolecular Architectures and Polymeric Systems
The ability of this compound's components to engage in both directional hydrogen bonding and ionic interactions makes it an excellent building block for creating higher-order supramolecular structures and covalent polymers.
Supramolecular Polymeric Systems: Supramolecular polymers are formed through the directional and reversible self-assembly of monomeric units via non-covalent interactions. Citric acid has been shown to form supramolecular ionic networks when combined with diamines. acs.orgnih.gov In these systems, a proton transfer reaction occurs, creating citrate anions and diammonium cations. The resulting multiple ionic and hydrogen bonds link the components into a robust, thermoreversible network that behaves as a soft solid or gel at low temperatures and a viscoelastic liquid at higher temperatures. acs.orgnih.gov The combination of morpholine (a secondary amine) with citric acid would similarly lead to a proton-transfer salt capable of forming such a network, driven by the morpholinium-citrate ionic bonds and extensive hydrogen bonding. These materials often exhibit properties like self-healing. nih.gov Inspired by deep eutectic solvents, mixtures of citric acid and natural sugars have also been shown to form supramolecular adhesive materials through intensive hydrogen bond networks. chinesechemsoc.org
Covalent Polymeric Systems: Citric acid is a well-established monomer for the synthesis of biodegradable polyesters. Through polycondensation reactions with various diols (e.g., 1,8-octanediol), citric acid forms cross-linked elastomeric polymers known as poly(diol citrates). psu.eduresearchgate.net The properties of these elastomers, such as tensile strength, elongation, and degradation rate, can be precisely tuned by selecting the diol co-monomer and controlling the cross-linking density. psu.edunih.gov The unreacted pendant hydroxyl and carboxylic acid groups from the citrate monomer within the polymer network remain available for further functionalization. nih.gov
Similarly, morpholine derivatives are used to create functional polymers. For example, polymers derived from thiomorpholine (B91149) oxide exhibit pH- and thermo-responsive behavior, making them suitable for biomedical applications. rsc.org Given that morpholine contains a secondary amine and citric acid contains three carboxyl groups and one hydroxyl group, this compound could theoretically serve as a monomer source for the synthesis of poly(ester amide)s, a class of biodegradable polymers known for good thermal and mechanical properties derived from strong hydrogen-bonding interactions between amide groups.
Table 4: Mechanical Properties of Citrate-Based Polyester Elastomers
| Polymer System | Monomers | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| Poly(1,8-octanediol-co-citrate) (POC) | 1,8-Octanediol, Citric Acid | 1.60 ± 0.05 | 2.93 ± 0.35 | 247 ± 11 | psu.edunih.gov |
| Poly(1,10-decanediol-co-citrate) (PDC) | 1,10-Decanediol, Citric Acid | 6.84 ± 1.15 | 6.37 ± 0.58 | 365 ± 20 | psu.edunih.gov |
| Poly(1,12-dodecanediol-co-citrate) (PDDC) | 1,12-Dodecanediol, Citric Acid | 13.98 ± 3.05 | 11.15 ± 2.62 | 502 ± 16 | psu.edunih.gov |
| POC-Click Elastomer | Azide/Alkyne-functionalized Diols, Citric Acid | 13.9 - 28.5 | 11.6 - 41.32 | ~150 | nih.gov |
| Poly(diol citrate)-Urethane | Poly(diol citrate) prepolymer, Diisocyanate | 15.0 - 55.0 | 12.0 - 41.07 | >200 | nih.gov |
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of morpholine (B109124) citrate (B86180). Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule. scielo.org.mx
In a typical ¹H NMR spectrum of a morpholine derivative, signals corresponding to the protons on the morpholine ring are observed. hmdb.ca For instance, in a study of 4-(benzenesulfonyl)-morpholine, the chemical shifts of the morpholine protons were analyzed. scielo.org.mx The integration of these signals provides a quantitative measure of the number of protons in a given environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. scielo.org.mx The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., alkyl, aromatic, carbonyl). For example, in the analysis of various morpholine derivatives, characteristic shifts for the carbon atoms within the morpholine ring have been identified. researchgate.net
Dynamic studies using variable temperature NMR can also be employed to investigate conformational changes in the morpholine ring, such as the chair-boat interconversion, although specific data for morpholine citrate is not widely published.
| Nucleus | Typical Chemical Shift Range (ppm) for Morpholine Ring |
| ¹H | 2.5 - 4.0 |
| ¹³C | 45 - 70 |
| Note: The exact chemical shifts for this compound can vary depending on the solvent and other experimental conditions. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Assessment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and assessing intermolecular interactions like hydrogen bonding. uni-siegen.ded-nb.info These two techniques are often used in a complementary fashion. thermofisher.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. uni-siegen.de The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For a compound like this compound, one would expect to see characteristic bands for:
N-H stretching: From the secondary amine in the morpholine ring.
C-O-C stretching: From the ether linkage in the morpholine ring.
C-H stretching: From the methylene (B1212753) groups.
O-H stretching: From the hydroxyl group of citric acid.
C=O stretching: From the carboxyl groups of citric acid.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. thermofisher.com It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon backbone. thermofisher.com In the study of 4-(benzenesulfonyl)-morpholine, both IR and Raman spectra were used to assign vibrational modes. scielo.org.mx For instance, C=C stretching modes of aromatic compounds are typically observed in the 1600-1450 cm⁻¹ range in Raman spectra. scielo.org.mx
The position and shape of the O-H and N-H stretching bands can provide significant insight into the hydrogen bonding network within the crystal lattice of this compound. Broadened bands at lower frequencies are indicative of strong hydrogen bonding interactions between the morpholine and citrate ions.
| Functional Group | Typical IR/Raman Frequency Range (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| C-O-C Stretch | 1050 - 1150 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| O-H Stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C=O Stretch (carboxylic acid) | 1700 - 1725 |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. researchgate.netresearchgate.net In a typical MS experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that can generate the protonated molecular ion [M+H]⁺ of morpholine and the deprotonated ion of citric acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. acs.org
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For instance, in the analysis of mosapride (B1662829), a morpholine-containing compound, MS/MS was used to identify metabolites by observing characteristic fragmentation pathways such as the cleavage of the morpholine ring. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid like this compound. americanpharmaceuticalreview.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision. This provides detailed information about:
Bond lengths and angles: Confirming the covalent structure of the morpholine and citrate ions.
Conformation: Determining the exact conformation of the morpholine ring (e.g., chair or boat). For example, the morpholine ring in one derivative was found to have a distinctive chair configuration. researchgate.netnih.gov
Crystal packing: Revealing how the morpholine and citrate ions are arranged in the crystal lattice.
Hydrogen bonding: Precisely mapping the hydrogen bond network between the ions.
In a patent for a morpholine compound, X-ray powder diffraction (XRPD) was used to characterize the crystalline form by its characteristic diffraction peaks at specific 2-theta values. google.com While not providing the full atomic structure like single-crystal X-ray diffraction, XRPD is a valuable tool for identifying crystalline phases and polymorphism.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from impurities and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Gas Chromatography–Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of morpholine, which is volatile, GC-MS methods have been developed. nih.govresearchgate.net Often, a derivatization step is employed to increase the volatility and improve the chromatographic properties of morpholine. researchgate.net
A typical GC-MS method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. Method validation for morpholine analysis by GC-MS has shown good recovery rates and precision. nih.gov
Liquid Chromatography–Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.netnih.gov An LC-MS method for the determination of morpholine in fruit has been developed using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). nih.gov
In an LC-MS system, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The components are separated on a column based on their affinity for the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer for detection. UPLC-ESI-MS/MS has been used to identify metabolites of mosapride citrate in rats. globalauthorid.com
LC-MS methods for morpholine analysis have been validated and shown to have low limits of detection and quantification, as well as good linearity and recovery. researchgate.netnifc.gov.vn
| Technique | Application | Key Findings/Parameters |
| GC-MS | Purity assessment of morpholine | Method detection limits of 1.3–3.3 µg/kg; recovery rates of 88.6–107.2%. nih.gov |
| LC-MS/MS | Quantification of morpholine residues | Limit of quantitation (LOQ) of 0.01 μg/g; recoveries of 84–120%. nih.gov |
The majority of the available information refers to the use of a "morpholine-citrate buffer" system in electrophoretic studies, particularly for the separation of isoenzymes in various biological samples. This application is distinct from the analytical characterization of the compound this compound itself. While one source mentioned the intended future use of LC-MS for monitoring a process involving this compound, it did not provide any specific methodologies or research findings.
Without access to detailed research findings, data tables, and specific applications of hyphenated techniques for the analysis of this compound, it is not possible to create a scientifically accurate and informative article section as per the user's request. Further research would be required if and when such studies are published and become accessible.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of the morpholinium and citrate (B86180) ions.
Studies on various morpholine (B109124) salts and morpholinium-based ionic liquids have consistently shown that the positive charge in the morpholinium cation is not localized solely on the nitrogen atom but is distributed across the molecule. mdpi.comijabbr.com The protonation of the morpholine nitrogen leads to a significant stabilization of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In the morpholinium cation, the LUMO is typically located over the protonated amine moiety, indicating its susceptibility to nucleophilic attack. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability. researchgate.net
DFT calculations on other morpholine salts, such as morpholine carbonate and benzoate (B1203000), have been used to compare their corrosion inhibition performance. These studies reveal that the adsorption energy and electron transfer capabilities, which are directly related to the electronic structure, are key factors in their mechanism of action. mdpi.comchemicalbook.com For instance, morpholine carbonate was found to have a stronger adsorption energy and greater electron transfer capability compared to morpholine benzoate, suggesting superior performance. researchgate.netmdpi.comchemicalbook.com
The citrate anion's electronic structure is characterized by its three carboxylate groups and one hydroxyl group. DFT studies have been employed to determine the conformational preferences of citric acid and its various deprotonated forms. researchgate.net These calculations show that the negative charges on the carboxylate groups are delocalized, and the molecule can adopt various conformations depending on the pH and its environment. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MESP) maps, highlights the nucleophilic character of the oxygen atoms in the carboxylate and hydroxyl groups. tandfonline.com
The bonding in morpholine citrate is primarily ionic, resulting from the electrostatic attraction between the positively charged morpholinium cation and the negatively charged citrate anion. Additionally, hydrogen bonding plays a crucial role in the solid-state structure and in solution. The N-H group of the morpholinium cation can act as a hydrogen bond donor to the carboxylate oxygen atoms of the citrate anion. tandfonline.com
Table 1: Calculated Quantum Chemical Parameters for Morpholinium and Related Ions This table is a representative compilation from various computational studies and the exact values depend on the level of theory and basis set used.
| Parameter | Morpholinium Cation (representative values) | Citrate Anion (representative values) | Reference |
|---|---|---|---|
| HOMO Energy | ~ -8.0 to -10.0 eV | ~ -4.0 to -6.0 eV | mdpi.comijabbr.comtandfonline.com |
| LUMO Energy | ~ 1.0 to 2.0 eV | ~ 0.5 to 1.5 eV | mdpi.comijabbr.comtandfonline.com |
| HOMO-LUMO Gap | ~ 9.0 to 12.0 eV | ~ 4.5 to 7.5 eV | mdpi.comijabbr.comtandfonline.com |
| Dipole Moment | Varies with conformation | Varies with conformation and protonation state | ijabbr.comtandfonline.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of molecules, offering insights into their conformational flexibility and interactions in solution.
For the citrate anion, MD simulations have been crucial in understanding its complex conformational landscape in aqueous solutions. researchgate.net The citrate anion is highly flexible due to the rotation around its C-C single bonds. Simulations have shown that its conformation is influenced by hydration and the presence of counterions. researchgate.netrsc.org The hydration shell around the citrate anion is extensive, with water molecules forming hydrogen bonds with the carboxylate and hydroxyl groups. researchgate.net Force-field based MD studies have indicated that the hydration number of the fully deprotonated citrate anion is around 20. researchgate.net
MD simulations of morpholine in binary mixtures, for instance with propylene (B89431) glycol, have been used to study its structural and thermodynamic properties, including the investigation of hydrogen bonding interactions. researchgate.net In an aqueous solution, the morpholinium cation is expected to be well-hydrated, with water molecules forming hydrogen bonds with the N-H group and interacting with the ether oxygen.
Table 2: Conformational Properties of the Citrate Anion from MD Simulations This table summarizes general findings from MD studies on the aqueous citrate anion.
| Property | Description | Key Findings | Reference |
|---|---|---|---|
| Backbone Conformation | The arrangement of the 5-carbon chain. | Can exist in 'fully extended', 'partially folded', and 'fully folded' states. The extended conformation is often the most stable in solution. | rsc.org |
| Hydration Number | The number of water molecules in the first hydration shell. | Approximately 20-21 for the Citrate³⁻ anion. | researchgate.net |
| Ion Pairing | Interaction with counterions. | Forms chelate-type binding structures with cations, influencing its conformation. | researchgate.net |
| Torsional Angles | Rotation around C-C bonds. | The HOCC and CCCC dihedral angles are key parameters that define the conformation and are sensitive to the environment. | rsc.org |
Density Functional Theory (DFT) for Reaction Pathway Elucidation and Catalytic Mechanism Investigation
DFT is a powerful method for investigating reaction mechanisms, allowing for the calculation of transition state structures and activation energies.
Studies have shown that protonated morpholine can act as an effective catalyst. For example, in the production of methylacrolein, mechanistic DFT calculations revealed that protonated morpholine species can serve as proton donors, facilitating the reaction. researchgate.net The catalytic performance was found to be highly dependent on the pH, with a weak acidic environment being optimal. researchgate.net This suggests that this compound, which would establish such a pH range in solution, could have interesting catalytic properties.
Citric acid itself is known to participate in reactions such as esterification with hydroxyl groups of other molecules, for instance, in wood chemistry. researchgate.net DFT calculations can be used to model these reaction pathways.
In the context of this compound, DFT could be used to investigate its potential role as an organocatalyst. The morpholinium ion could act as a general acid catalyst, donating a proton to activate a substrate. Simultaneously, the citrate anion could act as a general base or a nucleophile through its carboxylate groups. The bifunctional nature of this salt makes it an interesting candidate for catalytic applications, the mechanisms of which could be thoroughly elucidated using DFT to map out the potential energy surfaces of proposed reaction pathways. Computational studies on morpholine-based organocatalysts have indeed used DFT to model reaction mechanisms and explain stereoselectivity. frontiersin.org
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These predictions are invaluable for interpreting experimental data and for the structural characterization of new compounds.
DFT calculations have been successfully used to predict the vibrational spectra of morpholinium-based ionic liquids. ijabbr.comijnc.ir The calculated frequencies can be assigned to specific vibrational modes of the molecule, such as the N-H and C-H stretching frequencies of the morpholinium cation. ijnc.ir For this compound, one would expect characteristic vibrational modes associated with both the morpholinium cation and the citrate anion. For example, the symmetric and asymmetric stretching of the carboxylate groups of the citrate anion would give rise to strong IR absorptions.
Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Visible absorption spectra. rsc.orgresearchgate.net For this compound, electronic transitions would likely be of high energy (in the far UV) as neither the morpholinium nor the citrate ion contains extensive chromophores. TD-DFT calculations on morpholinium tetrachloropalladate (II) have been used to interpret its experimental UV-Vis spectrum. researchgate.net Similar calculations for this compound would allow for a theoretical prediction of its electronic spectrum, which could then be validated against experimental measurements.
Table 3: Representative Calculated Vibrational Frequencies for the Morpholinium Cation This table is based on DFT calculations for various morpholinium salts. The exact frequencies depend on the anion and the computational method.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3000 - 3500 | ijnc.ir |
| C-H Stretch | 2200 - 2500 | ijnc.ir |
| CH₂ Scissoring | ~1450 | ijabbr.com |
| C-O-C Stretch | ~1100 | ijabbr.com |
Research Applications in Chemical and Material Sciences
Corrosion Inhibition Mechanisms in Aqueous and Multiphase Systems
The application of organic inhibitors is a primary strategy in mitigating the corrosion of metals, particularly steel, in industrial environments. Morpholine (B109124) and its salts are recognized for their efficacy as corrosion inhibitors, primarily in boiler water and steam condensate systems. usda.govchemtexltd.comsilverfernchemical.comirowater.comatamankimya.comconsolidated-chemical.com The inhibitive properties of morpholine are attributed to its molecular structure, which contains both nitrogen and oxygen atoms, allowing for adsorption onto metal surfaces. mdpi.comresearchgate.net This adsorption can occur through physical (electrostatic) or chemical (coordination bond) interactions, forming a protective film that acts as a barrier to corrosive agents. mdpi.comchemkraft.ir
The mechanism of inhibition by morpholine salts involves the dissociation of the salt in the aqueous phase, followed by the adsorption of both the morpholine cation and the carboxylate anion onto the metal surface. mdpi.com The morpholine cation tends to adsorb on cathodic sites, while the anion adsorbs on anodic sites, thus inhibiting both the anodic and cathodic reactions of the corrosion process. mdpi.com Studies on various morpholine carboxylate salts, such as morpholine benzoate (B1203000) and morpholine carbonate, have demonstrated their ability to form protective layers on steel surfaces through both physisorption and chemisorption, with the nitrogen and oxygen atoms coordinating with iron atoms. mdpi.comchemkraft.irresearchgate.net
While specific studies on morpholine citrate (B86180) are limited, a patent for a corrosion inhibitor composition identifies morpholine salts of hydroxycarboxylic acids, including citric acid, as preferable components. chemkraft.ir The presence of multiple carboxyl groups and a hydroxyl group in the citrate ion could potentially enhance its chelating ability and surface adsorption characteristics, leading to a more stable and robust protective film compared to monocarboxylic acid salts. The synergistic effect of the morpholinium cation and the citrate anion could offer superior corrosion inhibition in various aqueous and multiphase systems.
Table 1: Comparison of Morpholine-Based Corrosion Inhibitors
| Inhibitor | Metal | Environment | Inhibition Mechanism | Max Inhibition Efficiency (%) |
| Morpholine | Mild Steel | 2N Sulphuric and Phosphoric Acid | Mixed-type, obeys Temkin's adsorption isotherm | - |
| Morpholine Benzoate | Carbon Steel | 3.5% NaCl | Physical and chemical adsorption | >85 |
| Morpholine Carbonate | Carbon Steel | 3.5% NaCl | Physical and chemical adsorption | >85 |
| Morpholine-based Schiff base (HL) | Steel | HCl solution | Mixed-type, obeys Langmuir adsorption isotherm | 94.6 |
Data compiled from multiple research sources. The table is interactive and can be sorted by column.
Development of Functional Materials and Coatings
The development of functional materials with tailored properties is a significant area of materials science. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is one approach to designing new materials. rsc.orgacs.org Both morpholine and citric acid have been investigated as components in co-crystal formation. For instance, a paracetamol-morpholine adduct has been reported, demonstrating the ability of morpholine to form stable crystalline structures with other organic molecules through hydrogen bonding. nih.gov Similarly, citric acid has been successfully used to form co-crystals with various active pharmaceutical ingredients, including paracetamol, often to improve properties like solubility and stability. acs.orgnih.govacs.org
Given that both morpholine and citric acid are capable of forming co-crystals, it is plausible that morpholine citrate could be developed as a functional material in its own right. The hydrogen bonding capabilities of the morpholine nitrogen and oxygen, combined with the multiple carboxyl and hydroxyl groups of citric acid, could lead to the formation of robust supramolecular structures. nih.govrsc.org These structures could have applications in areas such as specialty coatings and smart materials. For example, morpholine and its derivatives are used in waxes and polishes, where they form emulsifying agents with fatty acids and evaporate to leave a water-resistant film. consolidated-chemical.comijmrhs.com this compound could potentially be used to create functional coatings with specific pH-responsive or controlled-release properties. Furthermore, morpholine is used as a solvent and stabilizer in the coatings and paints industry to improve film formation and durability. silverfernchemical.comijmrhs.com The incorporation of the citrate moiety could enhance adhesion and biocompatibility in certain coating applications. A patent for a functional coating for linezolid (B1675486) microcapsules includes citric acid esters as components, highlighting the utility of citrates in coating formulations. silverfernchemical.com
Role in Agrochemical Research and Development
The morpholine ring is a well-established pharmacophore in the design of agrochemicals, particularly fungicides. atamankimya.comresearchgate.netnih.govatamankimya.comatamanchemicals.comlifechemicals.com Many commercial fungicides are morpholine derivatives that act as ergosterol (B1671047) biosynthesis inhibitors. atamankimya.comatamanchemicals.com The presence of the morpholine moiety can enhance the biological activity and physicochemical properties of the agrochemical molecule. researchgate.netontosight.ai
Synthesis of Agrochemical Scaffolds Bearing Morpholine and Citrate Moieties
The synthesis of novel agrochemical scaffolds often involves the combination of different functional groups to achieve desired activities. While direct synthesis of agrochemicals based on this compound is not widely reported, the synthesis of complex molecules containing both a morpholine ring and a citrate salt has been demonstrated in the pharmaceutical field. For example, Maropitant, a neurokinin-1 receptor antagonist used in veterinary medicine, is a complex molecule containing a morpholine ring that is synthesized as a citrate monohydrate salt. uniupo.it This demonstrates the feasibility of incorporating a citrate counter-ion with a morpholine-containing active ingredient.
In the context of agrochemicals, a patent for a fertilizer and agrochemical formulation mentions the use of citric acid and sodium citrate as pH adjusters to improve the stability of the agrochemical components, which can include morpholine-based fungicides. google.com This suggests a role for citrate in the formulation of agrochemicals containing morpholine derivatives, even if not as a single compound. The synthesis of agrochemical scaffolds could therefore involve the preparation of a morpholine-containing active molecule, followed by salt formation with citric acid to potentially improve properties such as solubility, stability, or uptake by the plant.
Structure-Activity Relationship (SAR) Studies in Agrochemical Design
Structure-activity relationship (SAR) studies are crucial for the rational design of new and more effective agrochemicals. For morpholine-based compounds, SAR studies have revealed key structural features that influence their biological activity. researchgate.netnih.govontosight.aie3s-conferences.org For instance, in a series of benzoylpyrimidinylurea derivatives, the incorporation of a morpholine ring was found to enhance fungicidal efficacy. ontosight.ai
A study on a series of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide derivatives, which were synthesized as citrate salts (including the compound AS-4370), provides insight into the SAR of complex molecules containing both morpholine and citrate moieties. acs.org Although this study was focused on gastrokinetic activity, the principles of molecular design and the influence of different substituents on the morpholine ring and the rest of the molecule can be applied to the design of agrochemicals. The citrate salt form was likely chosen to improve the aqueous solubility and handling of the compounds for biological testing. This highlights the role of the citrate moiety in enabling the study and development of bioactive compounds containing a morpholine scaffold.
Applications in Environmental Remediation and Analytical Reagent Development
The potential application of this compound in environmental remediation can be inferred from the known properties of its individual components. Morpholine itself is an environmental pollutant found in some industrial effluents and is biodegradable by certain microorganisms, such as Mycobacterium species. google.comthermofisher.com Citric acid, on the other hand, is a well-known chelating agent that can be used for the remediation of heavy metal-contaminated soils. emergentresearch.org It can form stable complexes with heavy metal ions, increasing their mobility and facilitating their removal from the soil.
Therefore, a combination of morpholine and citric acid could potentially be used in bioremediation strategies. For example, a formulation of this compound could be used to simultaneously chelate heavy metals and provide a carbon and nitrogen source for morpholine-degrading bacteria. This could be particularly useful in co-contaminated sites. Furthermore, hydrogels based on morpholine derivatives, such as poly(4-acryloylmorpholine), have been shown to be effective in removing heavy metal ions and dyes from wastewater. researchgate.net The incorporation of citrate into such a polymer system could enhance its metal-binding capacity.
In the realm of analytical chemistry, morpholine is used as a reagent in various tests, and its presence in environmental samples can be determined by methods such as gas chromatography-mass spectrometry. consolidated-chemical.comrsc.orgthermofisher.com Citric acid is also used in various analytical procedures. While there is no specific information on the use of this compound as an analytical reagent, its properties could potentially be exploited for the development of new analytical methods, for instance, as a mobile phase additive in chromatography or as a component of a selective sensor.
Design Principles for Bioactive Scaffolds (excluding clinical applications)
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its favorable physicochemical and metabolic properties. nih.govresearchgate.netnih.govresearchgate.net It can participate in hydrogen bonding and improve the aqueous solubility of molecules. atamankimya.com Similarly, citric acid is a natural and biocompatible molecule that has been used as a building block for creating biodegradable polymers and scaffolds for tissue engineering. mdpi.com Starch-based scaffolds incorporated with citric acid have shown promise for bone regeneration. mdpi.com
The design of novel bioactive scaffolds for non-clinical research applications, such as in vitro cell culture or as probes for biological systems, could benefit from the combination of morpholine and citrate moieties. A scaffold based on a citric acid polymer could be functionalized with morpholine groups to introduce specific binding sites or to modulate the scaffold's hydrophilicity. The morpholine moiety can be a key component of the pharmacophore for inhibitors of various enzymes, and its incorporation into a scaffold could be used to create materials for affinity chromatography or for studying enzyme-inhibitor interactions. researchgate.netnih.gov
The synthesis of such scaffolds could involve the creation of a polymer from citric acid and a diol, followed by the attachment of morpholine-containing molecules to the pendant carboxyl or hydroxyl groups of the citrate units. Alternatively, a monomer containing both morpholine and a polymerizable group could be co-polymerized with a citrate-based monomer. The design principles would focus on leveraging the biocompatibility and degradability of the citrate backbone with the specific recognition and physicochemical properties conferred by the morpholine substituent.
Structural Modification Strategies for Enhanced Molecular Interactions
The principal strategy for modifying the structure of morpholine to enhance its molecular interactions is through salt formation with a carefully selected co-former, such as citric acid. This process involves the protonation of the secondary amine group of the morpholine ring to form a morpholinium cation, which then engages in non-covalent interactions with the anionic form of the co-former.
Hydrogen Bonding and Supramolecular Synthons
The primary interaction driving the assembly of this compound is hydrogen bonding. The morpholinium cation possesses two hydrogen bond donors on its protonated aminium group (N-H), while the citrate anion, derived from citric acid, presents a multiplicity of hydrogen bond acceptors: seven oxygen atoms across its three carboxylate groups and one hydroxyl group. This high density of donor and acceptor sites facilitates the formation of robust and extensive hydrogen-bonding networks.
Studies on analogous morpholinium salts with other carboxylic acids, such as phenoxyacetic acid and benzoic acid derivatives, reveal common patterns of interaction that are applicable to this compound. nih.govnih.gov In these systems, the aminium group of the cation reliably forms strong N—H⋯O hydrogen bonds with the carboxylate groups of the anion. nih.gov These interactions can lead to the formation of specific, predictable patterns known as supramolecular synthons. For instance, in some morpholinium carboxylate structures, the ion pairs are linked through inversion-related N—H⋯O hydrogen bonds, giving rise to cyclic heterotetrameric structures with an R₄⁴(12) graph set motif. nih.gov In other cases, these interactions propagate one-dimensional chains. nih.govnih.gov
Given the trifunctional nature of the citrate anion, a variety of complex hydrogen-bonding motifs are possible. The citrate ion can bridge multiple morpholinium cations, leading to the formation of two- or three-dimensional networks. The hydroxyl group on the citrate anion can also participate as a hydrogen bond donor, further strengthening the crystal lattice. The formation of these specific hydrogen-bonded assemblies is a direct result of molecular recognition between the complementary shapes and electrostatic surfaces of the morpholinium and citrate ions.
| Molecule/Ion | Potential Hydrogen Bond Donors | Potential Hydrogen Bond Acceptors |
| Morpholinium (cation) | Aminium group (2x N-H) | Ether oxygen (O) |
| Citrate (anion) | Hydroxyl group (O-H) | Carboxylate oxygen atoms (6x C=O, C-O⁻), Hydroxyl oxygen (O-H) |
This table illustrates the potential hydrogen bond donor and acceptor sites in the constituent ions of this compound.
Influence on Physicochemical Properties and Molecular Recognition (at a chemical level)
The structural modifications achieved through salt formation have a profound influence on the physicochemical properties of the resulting compound. The assembly of morpholine and citric acid into a new crystalline solid, this compound, results in properties that are distinct from those of the individual starting materials. This alteration is a direct consequence of the molecular recognition that governs the formation of the crystal lattice.
Molecular Recognition
The formation of this compound is a clear example of a molecular recognition event. The geometric and electronic complementarity between the morpholinium cation and the citrate anion dictates the stability and structure of the resulting salt. The multiple, strategically positioned functional groups on the citrate anion allow it to be "recognized" by several morpholinium cations simultaneously, leading to a highly organized and stable three-dimensional structure. acs.orgresearchgate.net This process relies on the formation of multiple non-covalent interactions, primarily strong hydrogen bonds, which lock the constituent ions into a fixed stoichiometry within the crystal lattice. frontiersin.org The selectivity of this process is high, as the formation of a stable, low-energy crystalline solid is favored over a disordered amorphous mixture.
Influence on Physicochemical Properties
The creation of a new solid form through salt formation is a well-established method for tuning the physicochemical properties of active pharmaceutical ingredients and other specialty chemicals. nih.gov
Solubility and Dissolution Rate: Morpholine itself is miscible with water. nih.gov Citric acid is also highly soluble in water. The formation of the this compound salt creates a new chemical entity with its own distinct solubility profile. Salt formation is frequently used to enhance the aqueous solubility and dissolution rate of poorly soluble organic compounds, as the energy required to break the crystal lattice of the salt can be lower than that of the parent compound. nih.gov
Melting Point and Stability: The individual components, morpholine (a liquid with a boiling point of 128.3°C) and citric acid (a solid with a melting point of ~153°C), are replaced by a new crystalline solid with a single, sharp melting point characteristic of the salt form. iarc.fr The extensive hydrogen-bonding network within the this compound crystal contributes significantly to its lattice energy and, consequently, its thermodynamic stability. frontiersin.orgnih.gov This stability is often superior to that of the individual components or their simple physical mixture.
| Property | Morpholine (Starting Material) | Citric Acid (Starting Material) | This compound (Resulting Salt) | Rationale for Change |
| Physical State (at STP) | Liquid iarc.fr | Solid | Solid | Formation of a stable crystalline salt. |
| Melting Point | -4.9 °C (Freezing Point) iarc.fr | ~153 °C | Distinct value, different from components | New crystal lattice with unique lattice energy. |
| Aqueous Solubility | Miscible nih.gov | Highly Soluble | High (Potentially modified) | Governed by the hydration and lattice energies of the new salt form. |
| Crystal Structure | N/A (Liquid) | Monoclinic | Unique crystalline structure | Self-assembly via specific hydrogen bonding and molecular recognition. |
This table provides an illustrative comparison of the physicochemical properties of the individual components versus the expected properties of the resulting this compound salt.
Environmental Fate and Degradation Pathways of Morpholine Citrate
Biodegradation Studies in Aqueous and Soil Systems
The primary mechanism for the removal of morpholine (B109124) from the environment is biodegradation by microorganisms. nih.govresearchgate.net Several bacterial species, particularly from activated sludge, soils, and water, have been shown to utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.gov
Microbial Degradation Pathways and Metabolite Identification
The biodegradation of morpholine has been most extensively studied in bacteria of the genus Mycobacterium. researchgate.netnih.govresearchgate.net Research has shown that these bacteria can completely mineralize the compound, releasing excess nitrogen as ammonia. researchgate.netresearchgate.netresearchgate.net
The degradation process begins with the cleavage of the morpholine ring. Using techniques like 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, researchers have identified key intermediates in the degradation pathway. nih.govasm.org The initial cleavage of the C-N bond leads to the formation of 2-(2-aminoethoxy)acetate. nih.govmicrobiologyresearch.org This intermediate is then further broken down to glycolate (B3277807) and potentially ethanolamine (B43304). nih.govasm.org
Hypothetical pathways suggest that the degradation can proceed via two main routes: the ethanolamine route or the glycolate route. asm.org For instance, Mycobacterium aurum MO1 has been shown to degrade morpholine via intermediates that enter both the ethanolamine and glycolate pathways. asm.org
Table 1: Identified Metabolites in Morpholine Biodegradation
| Metabolite | Precursor Compound | Degrading Microorganism(s) | Reference |
|---|---|---|---|
| 2-(2-aminoethoxy)acetate | Morpholine | Mycobacterium sp. strain RP1, M. aurum MO1 | nih.govmicrobiologyresearch.org |
| Glycolate | 2-(2-aminoethoxy)acetate | Mycobacterium sp. strain RP1, M. aurum MO1 | nih.govasm.org |
| Ethanolamine | 2-(2-aminoethoxy)acetate | Mycobacterium chelonae (hypothesized) | asm.org |
Enzyme-Mediated Transformation Mechanisms
The initial and critical step in the microbial degradation of morpholine is catalyzed by a specific type of enzyme. Studies have confirmed the involvement of a soluble cytochrome P-450-dependent monooxygenase. nih.govmicrobiologyresearch.orgiicbe.org This enzyme is induced in the presence of morpholine and other cyclic amines like piperidine (B6355638) and pyrrolidine (B122466). nih.govmicrobiologyresearch.org
The proposed mechanism involves the monooxygenase catalyzing a hydroxylation reaction on a carbon atom adjacent to the nitrogen atom in the morpholine ring, forming an unstable intermediate, 2-hydroxymorpholine. nih.gov This unstable compound then undergoes spontaneous ring cleavage to form 2-(2-aminoethoxy)acetaldehyde, which is subsequently oxidized to 2-(2-aminoethoxy)acetate. nih.gov The involvement of cytochrome P-450 has been confirmed through spectrophotometric analysis and the use of specific inhibitors like metyrapone, which halts the degradation of morpholine. nih.gov
Table 2: Degradation Rates of Morpholine by Different Mycobacterium Strains
| Microorganism | Degradation Rate/Time | Reference |
|---|---|---|
| Mycobacterium sp. strain HE5 | Degrades 10 mM morpholine in < 50 hours | microbiologyresearch.org |
| Mycobacterium sp. strain RP1 | Degrades 10 mM morpholine in 13 hours (rate of ~0.8 mM/h) | nih.gov |
Abiotic Degradation Processes
While biodegradation is the main degradation route, abiotic processes also contribute to the transformation of morpholine in the environment, particularly in the atmosphere.
Hydrolysis and Photolysis Pathways
Morpholine is chemically stable in water and is not expected to undergo significant hydrolysis under typical environmental conditions. usda.govnih.gov Furthermore, direct photochemical degradation (photolysis) in either the atmosphere or water is considered unlikely, as the compound does not absorb UV light at wavelengths greater than 260 nm. nih.govinchem.org
Reactions with Environmental Oxidants
In the atmosphere, morpholine is expected to be readily degraded through reactions with photochemically produced hydroxyl radicals. usda.gov The calculated atmospheric half-life for this reaction is less than one day. usda.govinchem.org This indicates that any morpholine that volatilizes will be quickly removed from the air.
A significant concern regarding morpholine is its potential to react with nitrites (present from various sources) under certain conditions to form N-nitrosomorpholine (NMOR). researchgate.netinchem.orgusda.gov NMOR is a potent mutagen and a well-characterized carcinogen. researchgate.netethz.ch This reaction, known as N-nitrosation, can occur in aqueous solutions, particularly at an acidic pH of around 3.4. inchem.org It can also be catalyzed by bacteria at neutral pH. nih.gov
Environmental Distribution and Transport Mechanisms
The physical and chemical properties of morpholine dictate how it moves through the environment.
Water Solubility: Morpholine is highly soluble in water. researchgate.netusda.gov This high solubility, combined with its use in systems involving steam and water, means it is likely to be found in industrial effluents and subsequently enter aquatic systems. researchgate.netnih.gov
Soil Mobility: Due to its high water solubility and a low n-octanol/water partition coefficient (log Pow = -2.55), morpholine is not expected to adsorb strongly to soil or sediment. usda.govnih.govinchem.org This suggests it has the potential to be highly mobile in soil and may leach into groundwater. usda.gov
Volatility: While morpholine is volatile, its high water solubility means it is readily removed from the atmosphere by wet deposition (rain). usda.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-(2-aminoethoxy)acetaldehyde |
| 2-(2-aminoethoxy)acetate |
| 2-hydroxymorpholine |
| Ammonia |
| Citric acid |
| Ethanolamine |
| Glycolate |
| Metyrapone |
| Morpholine |
| Morpholine Citrate (B86180) |
| N-nitrosomorpholine (NMOR) |
| Piperidine |
Analytical Methodologies for Environmental Monitoring
The effective monitoring of morpholine in environmental samples is crucial for assessing its distribution and fate. Due to its high water solubility and the complexity of environmental matrices, several analytical techniques have been developed and optimized for its detection and quantification. researchgate.net
Chromatographic Methods
Chromatography is the most widely used technique for the analysis of morpholine in environmental and biological samples.
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a robust method for morpholine quantification. researchgate.netnih.gov For analysis by GC-MS, derivatization of morpholine is sometimes employed to improve its chromatographic behavior and detection sensitivity. nih.gov Methods have been developed for the analysis of morpholine in various matrices, including the peel and pulp of fruits. nih.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ion chromatography (IC) are also extensively used. researchgate.netinchem.org
HPLC: Coupled with tandem mass spectrometry (LC-MS/MS), HPLC offers high sensitivity and selectivity for the determination of morpholine residues in complex samples like food products. nih.gov
Ion Chromatography: IC with suppressed conductivity detection is a well-established method for determining morpholine, especially in aqueous samples from industrial settings like nuclear power plants. lcms.cz This technique allows for the separation of morpholine from other cations and amines that may be present in the sample matrix. lcms.cz
The selection of the analytical method often depends on the sample matrix, the required detection limits, and the available instrumentation. For instance, a method involving hydrophilic interaction liquid chromatography with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS) has been validated for determining morpholine in fruits. nih.gov
Sample Preparation
Proper sample preparation is a critical step for accurate analysis. Due to the high water solubility of morpholine, extraction methods must be carefully chosen. For solid samples like fruit peels, an acidified methanol (B129727) extraction followed by centrifugation is a common approach. nih.gov For complex aqueous samples, techniques like solid-phase extraction (SPE) may be used to concentrate the analyte and remove interfering substances. nih.gov
Emerging Research Frontiers and Interdisciplinary Perspectives
Integration with Green Chemistry Principles
The synthesis and application of morpholine (B109124) citrate (B86180) can be viewed through the lens of green chemistry, a framework aimed at minimizing the environmental impact of chemical processes. ausetute.com.ausigmaaldrich.com The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, are highly relevant to the potential production and use of this compound. ausetute.com.ausigmaaldrich.comacs.org
Citric acid is a prime example of a green chemical, being readily available from renewable resources through fermentation. nih.gov Morpholine, while traditionally synthesized from fossil fuels, is recognized for its role in environmentally benign applications, such as a component in corrosion inhibitors and as a pH adjuster in water treatment, contributing to the sustainability of industrial processes. hnsincere.com The reaction between morpholine (a base) and citric acid (an acid) to form morpholine citrate is an acid-base neutralization, a reaction type that is typically high-yielding and produces minimal waste, aligning with the principle of atom economy. acs.org
Future research could focus on developing a synthesis route for morpholine itself from renewable feedstocks, which would make the entire lifecycle of this compound significantly more sustainable. The biodegradability of both morpholine and citric acid is another key aspect of their green profile, suggesting that this compound would not persist in the environment. hnsincere.com
Table 1: Green Chemistry Principles and their Relevance to this compound
| Green Chemistry Principle | Relevance to this compound |
| Prevention | The acid-base reaction to form the salt is efficient, minimizing waste generation. ausetute.com.ausigmaaldrich.com |
| Atom Economy | The synthesis is an addition reaction, maximizing the incorporation of reactants into the final product. acs.org |
| Use of Renewable Feedstocks | Citric acid is derived from renewable biological sources. nih.gov |
| Design for Degradation | Both morpholine and citric acid are biodegradable, suggesting the salt would not persist in the environment. hnsincere.com |
Advanced Characterization Techniques for In Situ Studies
Understanding the behavior of this compound in various applications, such as in its potential role as a corrosion inhibitor or as a component in drug delivery systems, requires advanced characterization techniques. In situ methods, which allow for the study of materials in their operational environment, are particularly valuable. numberanalytics.comnumberanalytics.com
Techniques like in situ X-ray diffraction (XRD) could be employed to study the crystalline structure of this compound as it forms or as it interacts with metal surfaces in a corrosive environment. numberanalytics.comresearchgate.net This could provide real-time insights into how it forms a protective layer. researchgate.net Spectroscopic methods, such as Raman and infrared (IR) spectroscopy, could be used in situ to monitor the chemical changes and interactions of this compound in solution or within a biological system. researchgate.net For instance, the metabolic profile of mosapride (B1662829) citrate, a drug containing a morpholine moiety, has been characterized using techniques like ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS/MS). researchgate.net Similar advanced analytical methods could be applied to study the behavior and stability of this compound.
Table 2: Potential In Situ Characterization Techniques for this compound
| Technique | Potential Application for this compound |
| In Situ X-ray Diffraction (XRD) | Studying the crystallization process and its interaction with surfaces. numberanalytics.comresearchgate.net |
| In Situ Raman/IR Spectroscopy | Monitoring chemical interactions and stability in real-time. researchgate.net |
| Environmental Scanning Electron Microscopy (ESEM) | Visualizing the morphology of this compound under controlled environmental conditions. numberanalytics.com |
| UPLC-ESI-MS/MS | Analyzing potential metabolites and degradation products in biological or environmental systems. researchgate.net |
Future Directions in Synthetic Methodologies and Catalysis
While the direct synthesis of this compound is a straightforward acid-base reaction, advancements in the synthesis of its precursor, morpholine, are a key area of research. organic-chemistry.org Modern synthetic methods focus on improving efficiency, reducing environmental impact, and accessing a wider range of substituted morpholine derivatives. acs.orgnih.gov
Recent developments in the synthesis of morpholines include palladium-catalyzed carboamination reactions and photocatalytic methods. nih.gov These advanced techniques allow for the creation of complex morpholine structures that could be used to produce novel citrate salts with tailored properties. organic-chemistry.orgrsc.org For example, a new, redox-neutral protocol for converting 1,2-amino alcohols to morpholines has been developed, offering a high-yielding and straightforward route. organic-chemistry.org
Catalysis plays a crucial role in these modern synthetic strategies. nih.gov The use of selective catalysts can lead to higher yields, fewer byproducts, and milder reaction conditions, all of which are principles of green chemistry. sigmaaldrich.com Future research on this compound could explore the use of these advanced, catalytically produced morpholine derivatives to create a library of related compounds for screening in various applications.
Computational Design of Novel this compound Derivatives
Computational chemistry and molecular modeling offer powerful tools for designing novel derivatives of this compound with specific desired properties. rsc.org By using computational methods, researchers can predict the physicochemical properties, biological activity, and interaction of hypothetical molecules with specific targets, such as proteins or material surfaces, before they are synthesized in the lab. researchgate.netmdpi.com
For example, in the context of drug development, computational studies can be used to design morpholine derivatives with enhanced binding affinity to a particular receptor. mdpi.comsci-hub.se Molecular docking and molecular dynamics simulations can provide insights into the binding modes and stability of these compounds. mdpi.com These techniques have been used to design and evaluate novel indanone derivatives for potential use as anti-Alzheimer's agents and to study uracil-azole derivatives as cytotoxic agents. researchgate.netacs.org
Similarly, for materials science applications like corrosion inhibition, computational models could be used to design this compound derivatives with improved surface adhesion and protective film-forming properties. Density functional theory (DFT) is a computational method that can be used to investigate the electronic structure and reactivity of molecules, providing insights that can guide the design of more effective compounds. researchgate.net
Potential for Sustainable Chemical Processes
The combination of a bio-based acid (citric acid) and a versatile amine (morpholine) positions this compound as a compound with significant potential for use in sustainable chemical processes. nih.govhnsincere.com One promising area is in the development of "green" corrosion inhibitors, replacing more toxic and environmentally harmful alternatives. hnsincere.com Morpholine itself is used for this purpose in boiler water systems. atamankimya.comsilverfernchemical.com
Another area of potential is in the chemical recycling and upcycling of polymers. acs.org For instance, research has shown that morpholine can be used in the catalytic depolymerization of polyesters like PET, breaking them down into valuable chemical building blocks. acs.org While this research did not specifically use this compound, it highlights the potential of morpholine in creating circular economy pathways for plastics. The resulting morpholine amides are versatile intermediates for further chemical synthesis. acs.org The use of a readily available, non-toxic salt like this compound in such processes could offer a more sustainable approach.
The development of biodegradable and biocompatible materials is another frontier. Citrate-based fluorescent biomaterials are being explored for applications in bioimaging and nanomedicine due to their favorable properties. nih.gov The incorporation of the morpholine moiety could potentially tune the properties of these materials for specific applications.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of morpholine citrate that influence its stability in aqueous solutions?
- Methodological Answer : Determine pH-dependent stability using spectrophotometric titration and dynamic light scattering (DLS) to monitor aggregation. Citrate buffers are prone to metal ion chelation, which can alter stability; use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal contamination . For long-term stability, conduct accelerated degradation studies under varying temperatures and pH (4–8), referencing WHO guidelines for buffer preparation .
Q. How can researchers safely handle this compound in laboratory settings to minimize exposure risks?
- Methodological Answer : Follow WHO-recommended protocols: (1) Use fume hoods for weighing and solution preparation; (2) Wear nitrile gloves and safety goggles; (3) Store in airtight containers labeled with hazard codes per NIST guidelines. Regularly monitor airborne concentrations using gas chromatography-mass spectrometry (GC-MS) .
Q. What validated analytical methods are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Validate the method using spike-recovery experiments in serum or cell lysates, with a detection limit ≤1 µg/mL. Cross-validate with ion-pair chromatography to resolve citrate interference .
Advanced Research Questions
Q. How do this compound buffers compare to MES or MOPS in suppressing protein aggregation during monoclonal antibody formulation?
- Methodological Answer : Design a comparative study using dynamic light scattering (DLS) and size-exclusion chromatography (SEC) to monitor aggregation kinetics. Citrate buffers may increase aggregation due to metal ion chelation; include EDTA as a control. Use differential scanning calorimetry (DSC) to assess thermal denaturation thresholds .
Q. What experimental strategies can resolve contradictory data on this compound’s interference in UV-Vis spectroscopy assays?
- Methodological Answer : (1) Perform baseline correction using a reference cuvette with buffer-only solutions; (2) Apply derivative spectroscopy to distinguish overlapping absorbance peaks; (3) Validate results with alternative techniques like circular dichroism (CD) or fluorescence quenching .
Q. How can reaction variables (e.g., stoichiometry, temperature) be optimized for synthesizing this compound derivatives with enhanced bioactivity?
- Methodological Answer : Use a Box-Behnken experimental design to test variables:
Q. What mechanisms underlie this compound’s role in modulating enzyme kinetics under high ionic strength conditions?
- Methodological Answer : Conduct stopped-flow kinetics experiments with varying citrate concentrations (10–200 mM). Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition. Pair with molecular docking simulations to identify binding sites on enzyme structures .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s purity when replicating published protocols?
- Methodological Answer : Implement quality control checks via (1) Karl Fischer titration for water content; (2) FT-IR spectroscopy to confirm functional groups; (3) Lot-specific calibration curves. Report purity thresholds (e.g., ≥98%) in methods sections to enhance reproducibility .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
